

# Investigating the discovery and synthesis of EB 47

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## Compound of Interest

Compound Name: EB 47

Cat. No.: B1147141

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An in-depth technical guide on the discovery and synthesis of **EB 47**, a potent inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1), is presented for researchers, scientists, and drug development professionals. This document outlines the foundational research, experimental methodologies, and the key signaling pathways associated with this compound.

## Discovery of EB 47

**EB 47** was identified as a potent PARP-1 inhibitor in a study focused on the discovery of novel adenosine-substituted 2,3-dihydro-1H-isoindol-1-ones.<sup>[1]</sup> The research, published in 2004 by Jagtap et al. in *Bioorganic & Medicinal Chemistry Letters*, described the synthesis of a series of compounds designed to mimic the structure of NAD<sup>+</sup>, the natural substrate of PARP-1.<sup>[1]</sup> **EB 47** emerged from this series as a highly potent inhibitor, demonstrating the efficacy of linking an isoindolinone core to an adenosine moiety through a specific piperazine and succinyl linker.<sup>[1]</sup>

## Chemical and Physical Properties

The chemical and physical properties of **EB 47** are summarized in the table below, providing key data for researchers working with this compound.

Property	Value
Chemical Name	5'-Deoxy-5'-[4-[2-[(2,3-Dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5'-oxoadenosine dihydrochloride
Molecular Formula	C <sub>24</sub> H <sub>27</sub> N <sub>9</sub> O <sub>6</sub> · 2HCl
Molecular Weight	610.45 g/mol
CAS Number	1190332-25-2
Purity	≥98% (HPLC)
Solubility	Soluble to 50 mM in DMSO and to 5 mM in water with gentle warming.

## Biological Activity

**EB 47** is a potent inhibitor of PARP-1 with an IC<sub>50</sub> value of 45 nM.<sup>[1]</sup> Its inhibitory activity extends to other enzymes, including Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), as well as PARP10, though with lower potency. The compound has been shown to reduce infarct volume in a rat model of ischemia-reperfusion injury.<sup>[1]</sup>

Target	IC <sub>50</sub> (nM)
PARP-1	45
TNKS1	410
TNKS2	45
PARP10	1,179

## Experimental Protocols

### Synthesis of EB 47

The synthesis of **EB 47** involves a multi-step process starting from methyl-3-nitro-2-methylbenzoate. The key steps, as described by Jagtap et al. (2004), are outlined below. Note:

This is a summarized protocol based on the available literature. For complete, detailed instructions, consulting the original publication is recommended.

- **Preparation of the Isoindolinone Core:** The synthesis begins with the preparation of the 4-(N-acyl)-2,3-dihydro-1H-isoindol-1-one scaffold. This is achieved through a series of reactions starting with methyl-3-nitro-2-methylbenzoate.
- **Linker Attachment:** A piperazine linker is introduced to the isoindolinone core.
- **Coupling with Adenosine Derivative:** The isoindolinone-piperazine intermediate is then coupled with a modified adenosine molecule. Specifically, a succinyl linker is used to connect the two moieties.
- **Purification:** The final compound, **EB 47**, is purified using high-performance liquid chromatography (HPLC).

## PARP-1 Inhibition Assay

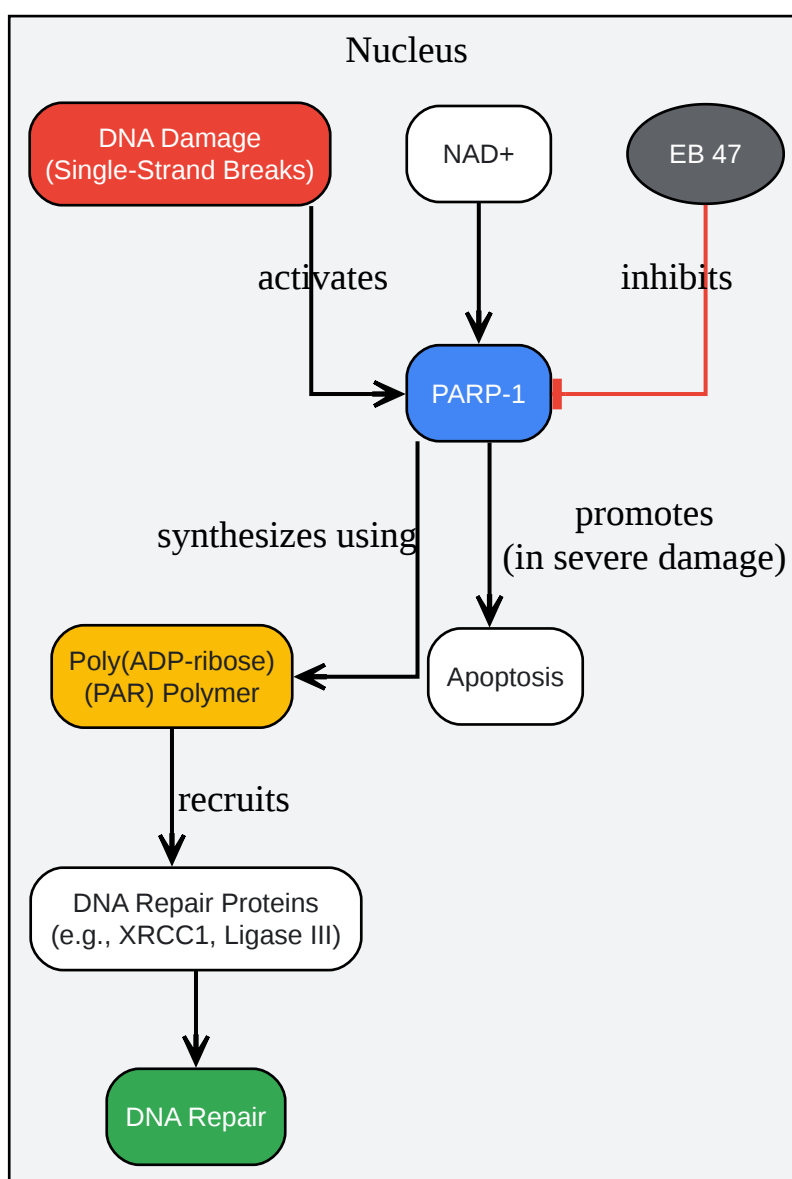
The inhibitory activity of **EB 47** against PARP-1 was determined using a standard enzymatic assay. The general protocol is as follows:

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing purified recombinant human PARP-1 enzyme, activated DNA (to stimulate enzyme activity), and a buffer solution.
- **Inhibitor Addition:** Varying concentrations of **EB 47** are added to the reaction mixture.
- **Substrate Addition:** The reaction is initiated by the addition of the substrate, NAD<sup>+</sup> (nicotinamide adenine dinucleotide), which is typically radiolabeled (e.g., with <sup>32</sup>P) to allow for quantification of the product.
- **Incubation:** The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the PARP-1 catalyzed poly(ADP-ribosyl)ation of a target protein, such as histone H1.
- **Reaction Termination and Product Quantification:** The reaction is stopped, and the amount of radiolabeled ADP-ribose incorporated into the target protein is measured. This is often done by precipitating the protein and measuring its radioactivity using a scintillation counter.

- **IC<sub>50</sub> Determination:** The concentration of **EB 47** that inhibits 50% of the PARP-1 activity (the IC<sub>50</sub> value) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

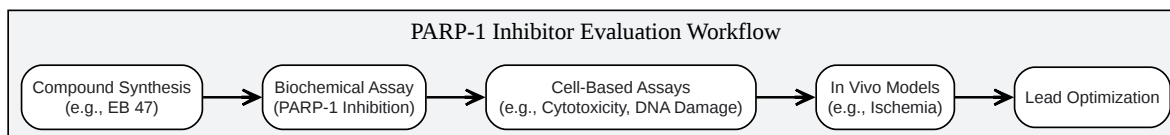
## Signaling Pathways and Experimental Workflows

**EB 47** exerts its biological effects by inhibiting PARP-1, a key enzyme in the DNA damage response (DDR) and other cellular processes. The following diagrams illustrate the PARP-1 signaling pathway and a general workflow for evaluating PARP-1 inhibitors.



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Caption: PARP-1 Signaling Pathway in DNA Damage Response.



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Caption: General Workflow for the Evaluation of PARP-1 Inhibitors.

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## References

- 1. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
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